molecular formula C33H24Cl2N4O6 B1581874 Methyl 4-(((2,5-dichlorophenyl)amino)carbonyl)-2-((2-hydroxy-3-(((2-methoxyphenyl)amino)carbonyl)-1-naphthyl)azo)benzoate CAS No. 61847-48-1

Methyl 4-(((2,5-dichlorophenyl)amino)carbonyl)-2-((2-hydroxy-3-(((2-methoxyphenyl)amino)carbonyl)-1-naphthyl)azo)benzoate

Cat. No. B1581874
CAS RN: 61847-48-1
M. Wt: 643.5 g/mol
InChI Key: MERWBGHMSXDWBM-UHFFFAOYSA-N
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Description

Methyl 4-(((2,5-dichlorophenyl)amino)carbonyl)-2-((2-hydroxy-3-(((2-methoxyphenyl)amino)carbonyl)-1-naphthyl)azo)benzoate is a useful research compound. Its molecular formula is C33H24Cl2N4O6 and its molecular weight is 643.5 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 4-(((2,5-dichlorophenyl)amino)carbonyl)-2-((2-hydroxy-3-(((2-methoxyphenyl)amino)carbonyl)-1-naphthyl)azo)benzoate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PET; PMMA; PA; PC; (E)PS. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Methyl 4-(((2,5-dichlorophenyl)amino)carbonyl)-2-((2-hydroxy-3-(((2-methoxyphenyl)amino)carbonyl)-1-naphthyl)azo)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(((2,5-dichlorophenyl)amino)carbonyl)-2-((2-hydroxy-3-(((2-methoxyphenyl)amino)carbonyl)-1-naphthyl)azo)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Methyl 4-(((2,5-dichlorophenyl)amino)carbonyl)-2-((2-hydroxy-3-(((2-methoxyphenyl)amino)carbonyl)-1-naphthyl)azo)benzoate is involved in the synthesis of certain antimicrobial compounds. Research has shown that derivatives of anilines and benzoates, like this compound, are used to create various antimicrobial agents. This indicates its potential utility in developing new antimicrobial drugs (Jalihal, Sharabasappa, & Kilarimath, 2009).

Photophysical Properties and Potential in Optoelectronics

  • The compound is also relevant in the study of photophysical properties. Research involving similar benzoate compounds has explored their unique luminescence properties, which are significant in the field of optoelectronics. These properties can be utilized in developing advanced materials for electronic and photonic devices (Kim et al., 2021).

Optical Nonlinear Properties and Schiff Base Compounds

  • Additionally, derivatives of benzoates like this compound have been synthesized and studied for their nonlinear optical properties. This area of research is crucial for the development of optical materials used in various technological applications, such as optical limiters and laser technology. The compound’s structural relatives have been shown to possess significant nonlinear refractive indices, indicating its potential application in the field of photonics (Abdullmajed et al., 2021).

Liquid Crystalline Properties

  • The compound's structural analogs have been studied for their liquid crystalline properties. This is important in materials science, particularly in the development of liquid crystal displays and other display technologies. Research in this field explores the mesomorphic behavior of similar compounds, which can lead to advancements in display technologies and materials engineering (Thaker et al., 2012).

properties

IUPAC Name

methyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24Cl2N4O6/c1-44-28-10-6-5-9-25(28)36-32(42)23-15-18-7-3-4-8-21(18)29(30(23)40)39-38-26-16-19(11-13-22(26)33(43)45-2)31(41)37-27-17-20(34)12-14-24(27)35/h3-17,40H,1-2H3,(H,36,42)(H,37,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERWBGHMSXDWBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)C(=O)NC5=C(C=CC(=C5)Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24Cl2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042148, DTXSID30860770
Record name Methyl 4-(((2,5-dichlorophenyl)amino)carbonyl)-2-((2-hydroxy-3-(((2-methoxyphenyl)amino)carbonyl)-1-naphthyl)azo)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-({2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]naphthalen-1-yl}diazenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

643.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzoic acid, 4-[[(2,5-dichlorophenyl)amino]carbonyl]-2-[2-[2-hydroxy-3-[[(2-methoxyphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Methyl 4-(((2,5-dichlorophenyl)amino)carbonyl)-2-((2-hydroxy-3-(((2-methoxyphenyl)amino)carbonyl)-1-naphthyl)azo)benzoate

CAS RN

61847-48-1
Record name Pigment Red 188
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61847-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(((2,5-dichlorophenyl)amino)carbonyl)-2-((2-hydroxy-3-(((2-methoxyphenyl)amino)carbonyl)-1-naphthyl)azo)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061847481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-[[(2,5-dichlorophenyl)amino]carbonyl]-2-[2-[2-hydroxy-3-[[(2-methoxyphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl 4-(((2,5-dichlorophenyl)amino)carbonyl)-2-((2-hydroxy-3-(((2-methoxyphenyl)amino)carbonyl)-1-naphthyl)azo)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-[[(2,5-dichlorophenyl)amino]carbonyl]-2-[[2-hydroxy-3-[[(2-methoxyphenyl)amino]carbonyl]-1-naphthyl]azo]benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.502
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHYL 4-(((2,5-DICHLOROPHENYL)AMINO)CARBONYL)-2-((2-HYDROXY-3-(((2-METHOXYPHENYL)AMINO)CARBONYL)-1-NAPHTHYL)AZO)BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V584VK0LH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(((2,5-dichlorophenyl)amino)carbonyl)-2-((2-hydroxy-3-(((2-methoxyphenyl)amino)carbonyl)-1-naphthyl)azo)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(((2,5-dichlorophenyl)amino)carbonyl)-2-((2-hydroxy-3-(((2-methoxyphenyl)amino)carbonyl)-1-naphthyl)azo)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(((2,5-dichlorophenyl)amino)carbonyl)-2-((2-hydroxy-3-(((2-methoxyphenyl)amino)carbonyl)-1-naphthyl)azo)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(((2,5-dichlorophenyl)amino)carbonyl)-2-((2-hydroxy-3-(((2-methoxyphenyl)amino)carbonyl)-1-naphthyl)azo)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(((2,5-dichlorophenyl)amino)carbonyl)-2-((2-hydroxy-3-(((2-methoxyphenyl)amino)carbonyl)-1-naphthyl)azo)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(((2,5-dichlorophenyl)amino)carbonyl)-2-((2-hydroxy-3-(((2-methoxyphenyl)amino)carbonyl)-1-naphthyl)azo)benzoate

Citations

For This Compound
2
Citations
M Van Bossuyt, E Van Hoeck, G Raitano… - Food and Chemical …, 2017 - Elsevier
Over the last years, more stringent safety requirements for an increasing number of chemicals across many regulatory fields (eg industrial chemicals, pharmaceuticals, food, cosmetics, …
Number of citations: 23 www.sciencedirect.com
P Fauser, K Vorkamp, J Strand - Marine Pollution Bulletin, 2022 - Elsevier
This review summarizes the current state of knowledge regarding the risk assessment of plastic-associated residual additives, ie residual monomers, degradation products and additives…
Number of citations: 39 www.sciencedirect.com

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